molecular formula C16H11ClO3 B11837546 6-Chloro-7-methoxy-3-phenyl-4H-1-benzopyran-4-one CAS No. 75989-82-1

6-Chloro-7-methoxy-3-phenyl-4H-1-benzopyran-4-one

Cat. No.: B11837546
CAS No.: 75989-82-1
M. Wt: 286.71 g/mol
InChI Key: PBRYNFLLLYNTPM-UHFFFAOYSA-N
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Description

6-Chloro-7-methoxy-3-phenyl-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The chromen-4-one framework is a significant structural entity in many medicinal compounds, exhibiting a broad variety of biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-methoxy-3-phenyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-iodo-7-methoxy-4H-chromen-4-one with a chlorinating agent to introduce the chlorine atom at the 6-position . The reaction conditions often require the use of a base and a solvent such as dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

Industrial production of 6-Chloro-7-methoxy-3-phenyl-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-methoxy-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-4-one framework to chroman-4-ol derivatives.

    Substitution: Halogen substitution reactions can introduce different substituents at the 6-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce chroman-4-ol derivatives .

Scientific Research Applications

6-Chloro-7-methoxy-3-phenyl-4H-chromen-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-7-methoxy-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it can activate adenosine monophosphate-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis . The compound’s effects on AMPK phosphorylation can influence various cellular processes, including metabolism and cell growth.

Comparison with Similar Compounds

6-Chloro-7-methoxy-3-phenyl-4H-chromen-4-one can be compared with other similar compounds, such as:

Properties

CAS No.

75989-82-1

Molecular Formula

C16H11ClO3

Molecular Weight

286.71 g/mol

IUPAC Name

6-chloro-7-methoxy-3-phenylchromen-4-one

InChI

InChI=1S/C16H11ClO3/c1-19-15-8-14-11(7-13(15)17)16(18)12(9-20-14)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

PBRYNFLLLYNTPM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)OC=C(C2=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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